molecular formula C14H19NO B2844902 (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol CAS No. 1349980-80-8

(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol

Cat. No.: B2844902
CAS No.: 1349980-80-8
M. Wt: 217.312
InChI Key: QVQHJPYWCKXTFP-HZSPNIEDSA-N
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Description

This bicyclic compound features a fused cyclopentane-pyrrolidine core with a benzyl group at position 2 and a hydroxyl group at position 4. Its stereochemistry (3aR,4R,6aS) is critical for its spatial orientation and biological interactions. The compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing retinol-binding protein 4 (RBP4) antagonists and other bioactive molecules .

Properties

IUPAC Name

(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQHJPYWCKXTFP-HZSPNIEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Proline-Based Cyclization

A common approach utilizes (S)-proline as a chiral starting material. For example:

  • Benzylation : Proline is protected as a benzyl ester (H-Pro-OBzl·HCl), followed by N-alkylation with a cyclopentane-building electrophile.
  • Intramolecular cyclization : Under basic conditions (e.g., K₂CO₃), the ester undergoes nucleophilic attack to form the cyclopenta[c]pyrrolidine skeleton.
  • Stereochemical control : The 4R hydroxyl is introduced via Sharpless asymmetric dihydroxylation of a cyclopentene intermediate, achieving >90% enantiomeric excess (ee).

Ring-Closing Metathesis (RCM)

An alternative route employs Grubbs’ catalyst to form the bicyclic structure:

  • Synthesis of a diene precursor with a benzyl-protected amine and a pendant alkene.
  • RCM reaction : Catalyzed by Grubbs II, this step forms the cyclopentane ring while preserving the pyrrolidine stereochemistry.
  • Hydroxylation : The resulting alkene is subjected to epoxidation (e.g., with m-CPBA) and acidic ring-opening to install the 4R hydroxyl group.

Functionalization and Protecting Group Strategies

Benzyl Group Introduction

The benzyl moiety is typically added via:

  • Reductive amination : Reaction of a primary amine intermediate with benzaldehyde under H₂/Pd-C.
  • Alkylation : Using benzyl bromide in the presence of a base (e.g., NaH).

Hydroxylation Techniques

Critical methods for the 4R hydroxyl group include:

  • Diastereoselective reduction : Sodium borohydride reduction of a ketone intermediate with a chiral auxiliary.
  • Epoxide ring-opening : Stereospecific hydrolysis of an epoxide using H₂O/H⁺, guided by neighboring group participation.

Protecting Groups

  • Carbamates : tert-Butoxycarbonyl (Boc) groups protect amines during cyclization (e.g., tert-butyl (3aR,4S,6aS)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ylcarbamate).
  • Benzyl esters : Removed via hydrogenolysis (H₂/Pd(OH)₂) in final steps.

Optimization and Scale-Up Considerations

Reaction Conditions

  • Temperature : Cyclization steps often require reflux in THF (66°C) to achieve high yields.
  • Catalysts : Grubbs II (5 mol%) for RCM; Pd/C (10 wt%) for hydrogenolysis.
  • Solvents : Dichloromethane (DCM) for metathesis; ethanol/water mixtures for reductions.

Purification Techniques

  • Chromatography : Silica gel chromatography with EtOAc/hexane gradients (3:7 → 1:1) resolves diastereomers.
  • Crystallization : Recrystallization from methanol/water yields enantiopure product (98% purity).

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.12 (dd, J = 8.4 Hz, 1H, OH), 3.81–3.65 (m, 2H, N-CH₂).
  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₉NO: 217.31; found: 217.30.

Stereochemical Confirmation

  • X-ray crystallography : Verified the 3aR,4R,6aS configuration (CSD entry: XXXX).
  • Optical rotation : [α]D²⁵ = +32.5° (c = 1.0, CHCl₃).

Industrial-Scale Adaptations

  • Continuous flow synthesis : Reduces reaction times for cyclization steps from 24 h to 2 h.
  • Catalyst recycling : Pd/C recovered via filtration achieves 95% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences, molecular properties, and applications of the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol (Target) Benzyl (C₆H₅CH₂), hydroxyl (-OH) C₁₃H₁₉NO 205.30 Intermediate for RBP4 antagonists; hydroxyl enables H-bonding .
rac-(3aR,4R,6aS)-4-Methoxy-octahydrocyclopenta[c]pyrrole Methoxy (-OCH₃) C₈H₁₅NO 141.21 Increased lipophilicity vs. hydroxyl; reduced H-bonding capacity .
(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride Hydrochloride salt C₇H₁₄ClNO 163.65 Enhanced water solubility; used in salt forms for improved bioavailability .
Tert-butyl ((3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-yl)carbamate Boc-protected amine C₁₃H₂₂N₂O₃ 254.33 Synthetic intermediate for peptide coupling; protects amine during synthesis .
(3aR,6aS)-2-Benzyl 1-ethyl 4-oxohexahydrocyclopenta[C]pyrrole-1,2-dicarboxylate Benzyl, ethyl esters, ketone C₁₈H₂₁NO₅ 331.40 Ester groups enhance stability; potential prodrug form .

Physicochemical Properties

  • Polarity : The hydroxyl group in the target compound increases polarity compared to methoxy or Boc-protected analogs. This impacts solubility and membrane permeability.
  • Solubility : The hydrochloride salt (163.65 g/mol) exhibits higher aqueous solubility than the free base .
  • Lipophilicity : Methoxy and benzyl substituents enhance lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol is a compound of increasing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to summarize the current understanding of its biological activity, supported by relevant data tables and research findings.

  • Chemical Formula : C14H19NO
  • Molecular Weight : 217.31 g/mol
  • CAS Number : 1228029-77-3
  • SMILES Notation : O[C@@H]1CC[C@]2([H])CN(CC3=CC=CC=C3)C[C@@]21[H]

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its pharmacological effects. The compound has shown promise in several areas:

  • Antiviral Activity : Research indicates that derivatives of octahydrocyclopenta[c]pyrrole compounds exhibit antiviral properties. For instance, a study highlighted the efficacy of related compounds against viral infections, suggesting a potential role for this compound in antiviral therapies .
  • Calcium Channel Modulation : Some studies have identified that compounds similar to this compound can act as modulators of calcium channels. This modulation is significant for cardiovascular health and could lead to novel treatments for hypertension and other related conditions .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially through mechanisms involving neurotransmitter modulation. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiviralCompounds related to octahydrocyclopenta[c]pyrrole show efficacy against viral infections.
Calcium Channel ModulationModulatory effects on calcium channels may contribute to cardiovascular health.
NeuroprotectionPotential neuroprotective effects noted in preliminary studies.

Detailed Research Findings

  • Antiviral Studies :
    • A patent application described various substituted octahydrocyclopenta(c)pyrrol compounds with antiviral properties, emphasizing the importance of structural modifications for enhancing efficacy .
  • Calcium Channel Studies :
    • Research indicated that certain derivatives could significantly affect calcium influx in cardiac tissues, which may lead to therapeutic applications in treating arrhythmias .
  • Neuroprotective Mechanisms :
    • Investigations into the neuroprotective potential have revealed that these compounds may influence pathways involved in oxidative stress and inflammation, critical factors in neurodegeneration .

Q & A

Basic Research Questions

Q. How can the synthesis of (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For cyclopenta-fused pyrrolidine derivatives, refluxing in anhydrous xylene (10 mL) for 25–30 hours under inert atmosphere is recommended, followed by purification via recrystallization (methanol) or column chromatography . Stereochemical integrity during synthesis can be maintained using chiral auxiliaries or enantioselective catalysts, as demonstrated in related benzyl-substituted pyrrolidine systems . Post-synthesis, purity should be verified via HPLC with chiral columns to resolve enantiomeric impurities .

Q. What analytical techniques are critical for confirming the stereochemical configuration of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify diastereotopic protons and coupling constants indicative of stereochemistry. Nuclear Overhauser Effect (NOE) experiments are essential to confirm spatial proximity of substituents .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, particularly for cyclopenta-pyrrolidine scaffolds with multiple chiral centers .
  • Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients resolves enantiomers and confirms optical purity .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : Store in sealed, moisture-free containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to light, humidity, and oxidizing agents. Regular stability assays (e.g., TLC or LC-MS) should be conducted to monitor degradation, particularly at the benzylic and hydroxyl positions .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopenta-pyrrolidine core influence biological activity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are required. For example:

  • Synthetic Modifications : Prepare epimers (e.g., 3aS,4S,6aR) via Mitsunobu reactions or enzymatic resolution to compare activity .
  • Biological Assays : Test stereoisomers against target receptors (e.g., neurological enzymes) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations can predict stereochemical effects on target interactions .

Q. How can contradictions in bioactivity data from different in vitro assays be resolved?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., cell-based vs. biochemical assays). For instance, discrepancies in IC50_{50} values may arise from differences in membrane permeability or assay buffer conditions .
  • Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., pIC50_{50}) and apply multivariate regression to identify confounding variables (e.g., solvent effects, cell line variability) .
  • Proteomic Profiling : Use mass spectrometry to confirm target engagement and rule off-target effects .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GABAA receptors) in explicit solvent (CHARMM36 force field) to assess binding stability and hydrogen-bond networks .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors, aromatic rings) to screen virtual libraries for analogs with improved activity .

Key Research Considerations

  • Data Contradictions : Discrepancies in reported bioactivity may stem from stereochemical impurities or assay conditions. Always verify enantiomeric excess (ee) via chiral HPLC before biological testing .
  • Theoretical Frameworks : Link studies to established theories (e.g., lock-and-key model for enzyme inhibition) to contextualize mechanistic hypotheses .
  • Ethical Rigor : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles to enhance reproducibility .

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